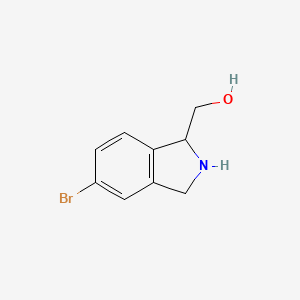
(5-Bromoisoindolin-1-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromoisoindolin-1-yl)methanol: is a brominated derivative of isoindolin-1-ylmethanol, a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom on the fifth position of the isoindolin ring, which significantly influences its reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromoisoindolin-1-yl)methanol typically involves the bromination of isoindolin-1-ylmethanol. This can be achieved through various methods, including electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures. The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and yield of the reaction.
化学反应分析
(5-Bromoisoindolin-1-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed to convert the brominated compound to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of various functional groups. Common reagents for these reactions include sodium azide (NaN3) for azide substitution or sodium cyanide (NaCN) for cyanide substitution.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, DCM, low temperature
Reduction: LiAlH4, ether solvent
Substitution: NaN3, NaCN, polar aprotic solvents
Major Products Formed:
Oxidation: this compound oxo derivatives
Reduction: this compound amine derivatives
Substitution: this compound derivatives with various functional groups
科学研究应用
(5-Bromoisoindolin-1-yl)methanol: has found applications in various scientific fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical reagents.
作用机制
The mechanism by which (5-Bromoisoindolin-1-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial: Cell membrane disruption
Anticancer: Inhibition of specific signaling pathways
相似化合物的比较
5-chloroisoindolin-1-ylmethanol
5-fluoroisoindolin-1-ylmethanol
属性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
(5-bromo-2,3-dihydro-1H-isoindol-1-yl)methanol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-11-9(8)5-12/h1-3,9,11-12H,4-5H2 |
InChI 键 |
COXGMLICLYOQBG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)C(N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















